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Abstract
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictive peptide that has been

extensively studied for its role in cardiovascular physiology. However, a growing body of

evidence has implicated the endothelin system as a critical player in the complex interplay of

pathways driving neuroinflammatory diseases. Beyond its well-documented vasomodulatory

properties, ET-1 acts as a pro-inflammatory cytokine within the central nervous system (CNS),

contributing to blood-brain barrier (BBB) breakdown, glial cell activation, immune cell infiltration,

and neuronal injury.[1] This guide provides a comprehensive overview of the biosynthesis and

signaling of ET-1, its multifaceted role in the pathophysiology of diseases such as Multiple

Sclerosis, Alzheimer's Disease, Parkinson's Disease, and stroke, and a summary of the

experimental methodologies used to investigate its function. This document aims to serve as a

technical resource for researchers and professionals engaged in the development of novel

therapeutics for neuroinflammatory disorders.

The Endothelin-1 System: Biosynthesis and
Receptors
Endothelin-1 is the principal isoform of the endothelin family in the CNS and cardiovascular

system.[2] Its synthesis is a multi-step process initiated from a 212-amino acid precursor,

prepro-ET-1. This is cleaved to form pro-ET-1, which is then processed into the inactive
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intermediate, Big ET-1. The final, critical cleavage of Big ET-1 to the biologically active ET-1 is

catalyzed by endothelin-converting enzymes (ECEs).[3]

ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors:

Endothelin Receptor A (ETA): Primarily located on vascular smooth muscle cells. Its

activation leads to potent and long-lasting vasoconstriction.[2][4]

Endothelin Receptor B (ETB): Found predominantly on endothelial cells, where its activation

mediates vasodilation, largely through the release of nitric oxide (NO).[1] ETB receptors are

also expressed on astrocytes, microglia, and vascular smooth muscle cells, where they can

mediate varied responses, including vasoconstriction or cell proliferation.[1][5]

In the CNS, ET-1 is produced by a variety of cells, including endothelial cells, neurons,

astrocytes, and microglia, highlighting its potential for autocrine and paracrine signaling in both

physiological and pathological states.[1][6]

ET-1 Signaling in Neuroinflammation
Initially recognized for its powerful vasoconstrictive effects, ET-1 is now established as a pro-

inflammatory mediator within the CNS.[1] Inflammatory stimuli, such as cytokines (TNF-α, IL-

1β), reactive oxygen species (ROS), and disease-specific proteins like amyloid-β, can

significantly increase the production and secretion of ET-1 from endothelial cells and glial cells.

[1][5][7] Once released, ET-1 orchestrates a cascade of inflammatory events.

The signaling pathway involves several key steps:

Glial Activation: ET-1 directly activates microglia and astrocytes. In microglia, ET-1 binding to

ETB receptors triggers the STAT1 signaling pathway.[6][8][9] This leads to a shift towards a

pro-inflammatory phenotype, characterized by the release of inflammatory cytokines like

TNF-α and IL-6, and the production of neurotoxic molecules such as nitric oxide (NO) and

reactive oxygen species (ROS).[6][8][9][10]

Blood-Brain Barrier (BBB) Disruption: ET-1 contributes to the loss of BBB integrity. It induces

the upregulation of cellular adhesion molecules, including ICAM-1 and VCAM-1, on brain

microvascular endothelial cells.[1] This facilitates the adhesion and subsequent
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transmigration of peripheral leukocytes into the brain parenchyma, amplifying the

inflammatory response.[1]

Vascular Dysfunction: Through its potent vasoconstrictive effects, primarily via ETA

receptors, ET-1 can cause cerebral blood flow (CBF) reduction and hypoperfusion.[2][11]

This ischemic state can exacerbate neuronal damage and further promote inflammation.

Caption: ET-1 signaling pathway in the central nervous system during neuroinflammation.

Role of ET-1 in Specific Neuroinflammatory
Diseases
Elevated ET-1 levels and dysregulation of its signaling pathways are common features across

several major neuroinflammatory and neurodegenerative disorders.

Multiple Sclerosis (MS)
In MS, ET-1 is a key contributor to cerebral hypoperfusion and inflammation.[5] Plasma and

cerebrospinal fluid (CSF) levels of ET-1 are significantly elevated in MS patients compared to

healthy controls.[11][12] Reactive astrocytes within MS plaques have been identified as a

primary source of this excess ET-1.[5][11] This localized production contributes to reduced

cerebral blood flow, a finding that is reversible with the administration of an ET-1 antagonist.

[11] Furthermore, ET-1 activates microglia, promoting a pro-inflammatory state that contributes

to demyelination and axonal damage.[6][8]

Alzheimer's Disease (AD)
The vascular contribution to AD is increasingly recognized, and ET-1 is a central figure in this

process.[2] ET-1 levels are significantly increased in the brain tissue and cerebral microvessels

of AD patients.[13][14] A key finding is that amyloid-β (Aβ), the peptide central to AD pathology,

directly upregulates the expression of ET-1 and its converting enzyme, ECE-2.[3][13] This Aβ-

induced increase in ET-1 production leads to free radical-mediated vasoconstriction,

contributing to the chronic cerebral hypoperfusion observed in AD, which in turn can impair the

clearance of Aβ and exacerbate neuronal injury.[2][7]

Parkinson's Disease (PD)
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Evidence suggests the involvement of the endothelin system in PD pathology. Studies have

shown that plasma ET-1 levels are increased in patients with early-stage PD.[15] This elevation

is associated with cognitive decline and changes to cerebral white matter structure.[15] While

the mechanisms are still being elucidated, ET-1 is thought to contribute to the endothelial

damage, oxidative stress, and mitochondrial dysfunction implicated in the neurodegenerative

process of PD.[16][17]

Ischemic Stroke
Following an ischemic stroke, ET-1 levels are elevated in the brain and circulation, where it

contributes to the complex secondary injury cascade.[18][19] By causing sustained

vasoconstriction, ET-1 may worsen the initial ischemic injury and lead to poor reperfusion in the

microcirculation.[18] It also plays a significant role in post-stroke neuroinflammation by

promoting the recruitment of neutrophils and activating local immune cells.[18]

Quantitative Data Summary: ET-1 Levels in
Neuroinflammatory Diseases
The following tables summarize quantitative findings on ET-1 levels in various

neuroinflammatory conditions from the cited literature.

Table 1: Endothelin-1 Levels in Multiple Sclerosis (MS)
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Sample
Type

Patient
Group

ET-1
Level

Control
Level

Fold/Perc
ent
Change

p-value
Referenc
e

Plasma

MS

Patients

(n=20)

3.5 +/- 0.83

pg/mL

1.56 +/- 0.3

pg/mL

224%

Higher
< 0.005 [12]

Jugular

Vein

Plasma

MS

Patients
Elevated

Lower than

MS

Ratio

(J.V./P.V.):

1.4

- [11]

Peripheral

Vein

Plasma

MS

Patients
Elevated

Lower than

MS

Ratio

(J.V./P.V.):

1.1

- [11]

Serum

RRMS

Patients

(n=30)

Significantl

y Elevated

Healthy

Controls

(n=20)

- - [20]

CSF

Aggressive

MS-ON

(n=11)

0.30 ng/mL

(median)
- - - [5]

CSF

Non-

Aggressive

MS-ON

(n=5)

0.16 ng/mL

(median)
- - - [5]

MS-ON: Multiple Sclerosis-associated Optic Neuritis; RRMS: Relapsing-Remitting Multiple

Sclerosis; J.V.: Jugular Vein; P.V.: Peripheral Vein.

Table 2: Endothelin-1 Levels in Alzheimer's Disease (AD)
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Sample
Type

Measure
ment

Patient
Group

Comparis
on

Finding p-value
Referenc
e

Temporal

Cortex

ET-1

mRNA
AD (n=20)

vs. Control

(n=20)

Significantl

y Elevated
0.0256 [3][13]

Temporal

Cortex

ET-1

Protein
AD (n=20)

vs. Control

(n=20)

Significantl

y Higher
0.0275 [3][13]

Leptomeni

ngeal

Vessels

ET-1

Protein
AD vs. Control

Significantl

y Elevated
- [7]

Brain

Microvesse

ls

ET-1

Protein
AD vs. Control

Significantl

y Higher
- [14]

SH-SY5Y

Cells

ET-1

Protein

Supernata

nt

10 µM

Oligomeric

Aβ

vs.

Untreated

1.7-fold

Increase
0.024 [3][13]

Table 3: Endothelin-1 Levels in Other CNS Disorders

Disease
Sample
Type

Patient
Group

Finding p-value Reference

Parkinson's

Disease
Plasma

Early PD

(n=76)

Increased vs.

Control

(n=30)

< 0.05 [15]

Stroke (SAH) CSF
SAH Patients

(n=30)

1.618 +/- 1.05

fmol/mL

< 0.0001 vs.

Control
[21]

Control (for

SAH)
CSF

Healthy

Volunteers

(n=10)

0.365 +/-

0.328

fmol/mL

- [21]

PD: Parkinson's Disease; SAH: Subarachnoid Hemorrhage.
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Key Experimental Protocols and Methodologies
Investigating the role of ET-1 in neuroinflammation requires a combination of in vitro and in vivo

models and specialized assays.

Quantification of Endothelin-1
The most common method for quantifying ET-1 in biological samples (plasma, serum, CSF, cell

culture supernatant) is the Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: A sandwich ELISA is typically used. A microtiter plate is pre-coated with a capture

antibody specific for ET-1. Standards and samples are added, and any ET-1 present binds to

the antibody. After washing, a second, enzyme-conjugated detection antibody is added,

which binds to a different epitope on the captured ET-1. Finally, a substrate is added that

reacts with the enzyme to produce a measurable colorimetric signal, the intensity of which is

proportional to the amount of ET-1 in the sample.[22]

Sample Preparation: For plasma samples, extraction is often required to remove interfering

substances. A common method involves precipitation with an acetone/HCl mixture, followed

by centrifugation and drying of the supernatant. The dried extract is then reconstituted in

assay buffer before being applied to the ELISA plate.[23][24]

Data Analysis: A standard curve is generated using known concentrations of ET-1. The

concentrations in the unknown samples are then calculated by interpolating their absorbance

values from this curve.[22]

In Vitro Models: Microglial Activation
Primary microglia or immortalized cell lines, such as the human HMC3 or murine C8B4 lines,

are used to study the direct effects of ET-1 on glial cells.[6][9][25]
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Experimental Workflow: ET-1 Effects on Microglia
1. Cell Culture

(e.g., HMC3 Microglia)

2. Treatment Conditions

Control
(Vehicle) ET-1

ET-1 +
ETB Antagonist
(e.g., BQ788)

ET-1 +
ETA Antagonist
(e.g., BQ123)

3. Incubation

4. Sample Collection

Cell Lysate Supernatant

Western Blot / qPCR
(STAT1, iNOS)

ELISA
(TNF-α, IL-6)

Griess Assay
(Nitric Oxide)

Fluorescent Probes
(ROS Detection)

5. Downstream Assays
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Caption: A typical workflow for studying the pro-inflammatory effects of ET-1 on microglia in

vitro.

Key Assays:

Cytokine Measurement: ELISA is used to quantify the release of TNF-α and IL-6 into the

cell culture supernatant.[6][9]

Nitric Oxide (NO) Production: The Griess Reagent system is used to measure nitrite, a

stable breakdown product of NO, in the supernatant.[6][9]

Reactive Oxygen Species (ROS) Production: Cellular ROS levels are measured using

fluorescent probes like DCFH-DA or commercial kits (e.g., MUSE Oxidative Stress kit).[6]

[9]

Gene Expression: Quantitative real-time PCR (qPCR) is performed on RNA extracted from

cell lysates to measure the expression of target genes like inducible nitric oxide synthase

(iNOS), ET-1 (EDN1), and its receptors (EDNRA, EDNRB).[6][9]

Protein Signaling: Western blotting is used to detect the activation (phosphorylation) of

signaling proteins like STAT1 in cell lysates.[9]

In Vivo Models
Experimental Autoimmune Encephalomyelitis (EAE): This is the most common animal model

for MS. EAE is induced in mice (e.g., C57BL/6 strain) by immunization with myelin peptides.

The model recapitulates key features of MS, including immune cell infiltration, demyelination,

and axonal damage. It is used to study the expression of ET-1 and its receptors in the CNS

during disease progression and to test the efficacy of ET-1 antagonists.[6][9]

ET-1-Induced Focal Ischemia (Stroke Model): A focal stroke can be induced in rodents by the

microinjection of ET-1 next to a cerebral artery (e.g., the middle cerebral artery) or directly

into a specific brain region. The potent vasoconstrictive action of ET-1 causes a localized,

reproducible ischemic lesion. This model is valuable for studying the role of ET-1 in stroke

pathophysiology and for screening neuroprotective or pro-regenerative therapies.[26]

Therapeutic Implications and Future Directions
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The central role of ET-1 in driving vasoconstriction and inflammation in the CNS makes its

pathway a compelling target for therapeutic intervention. Endothelin receptor antagonists

(ERAs), such as bosentan (a dual ETA/ETB antagonist) and selective antagonists like BQ123

(ETA) and BQ788 (ETB), have shown promise in preclinical models.[2][27]

In an MS model, bosentan was shown to reverse cerebral hypoperfusion.[11]

In vitro studies show that the ETB antagonist BQ788 can block ET-1-induced pro-

inflammatory responses in microglia.[6][8]

In experimental stroke models, combined treatment with ETA and ETB antagonists reduced

infarct volume and improved sensorimotor recovery.[27]

These findings strongly support the further investigation of ERAs as a potential treatment

strategy for neuroinflammatory diseases. Future research should focus on developing CNS-

penetrant antagonists and elucidating the precise contexts in which targeting the ET-1 pathway

will be most beneficial, potentially as an adjunct to existing immunomodulatory or disease-

modifying therapies.

Conclusion
Endothelin-1 has emerged from its identity as a simple vasoconstrictor to be recognized as a

critical signaling molecule and pro-inflammatory mediator in the central nervous system. Its

upregulation in multiple sclerosis, Alzheimer's disease, Parkinson's disease, and stroke,

coupled with its ability to activate glia, disrupt the blood-brain barrier, and induce ischemia,

positions it as a key driver of pathology. The data summarized herein underscore the significant

potential of the endothelin system as a therapeutic target. A deeper understanding of its

complex signaling network will be vital for the development of novel drugs aimed at mitigating

the devastating impact of neuroinflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.mdpi.com/2075-4426/10/4/199
https://pubmed.ncbi.nlm.nih.gov/22975409/
https://www.pnas.org/doi/10.1073/pnas.1222560110
https://www.preprints.org/manuscript/202409.0918
https://www.preprints.org/frontend/manuscript/b586fac67deb399cc0d3289d768f340b/download_pub
https://pubmed.ncbi.nlm.nih.gov/22975409/
https://www.benchchem.com/product/b612365?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. ENDOTHELINS IN INFLAMMATORY NEUROLOGICAL DISEASES - PMC
[pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. researchgate.net [researchgate.net]

4. ahajournals.org [ahajournals.org]

5. Increased Levels of Endothelin-1 in Cerebrospinal Fluid Are a Marker of Poor Visual
Recovery after Optic Neuritis in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

6. preprints.org [preprints.org]

7. Endothelin-converting enzyme-1 activity, endothelin-1 production, and free radical-
dependent vasoconstriction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

8. preprints.org [preprints.org]

9. Endothelin-1 triggers oxidative stress and cytokine release in human microglia cells
through ETRB-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

10. neurology.org [neurology.org]

11. pnas.org [pnas.org]

12. Increased endothelin-1 plasma levels in patients with multiple sclerosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Endothelin-1 is elevated in Alzheimer's disease and upregulated by amyloid-β - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Endothelin-1 is elevated in Alzheimer's disease brain microvessels and is
neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Plasma ApoA-1 and endothelin-1 levels changes in early Parkinson disease and its
relationship with cognitive function and cerebral white matter structure change - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. [Molecular markers of endothelial damage in patients with Parkinson's disease] -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. Endothelin-1: a potential pathological factor in Parkinson's disease?--From endoplasmic
reticulum stress to beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

18. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6348026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348026/
https://www.mdpi.com/2075-4426/10/4/199
https://www.researchgate.net/publication/221829088_Endothelin-1_is_Elevated_in_Alzheimer's_Disease_and_Upregulated_by_Amyloid-b
https://www.ahajournals.org/doi/10.1161/hy0202.103480
https://pmc.ncbi.nlm.nih.gov/articles/PMC6754925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6754925/
https://www.preprints.org/manuscript/202409.0918
https://pubmed.ncbi.nlm.nih.gov/23629587/
https://pubmed.ncbi.nlm.nih.gov/23629587/
https://www.preprints.org/frontend/manuscript/b586fac67deb399cc0d3289d768f340b/download_pub
https://pmc.ncbi.nlm.nih.gov/articles/PMC12501885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12501885/
https://www.neurology.org/doi/abs/10.1212/WNL.0000000000208785
https://www.pnas.org/doi/10.1073/pnas.1222560110
https://pubmed.ncbi.nlm.nih.gov/11315981/
https://pubmed.ncbi.nlm.nih.gov/11315981/
https://pubmed.ncbi.nlm.nih.gov/22330820/
https://pubmed.ncbi.nlm.nih.gov/22330820/
https://pubmed.ncbi.nlm.nih.gov/20634595/
https://pubmed.ncbi.nlm.nih.gov/20634595/
https://pubmed.ncbi.nlm.nih.gov/34275798/
https://pubmed.ncbi.nlm.nih.gov/34275798/
https://pubmed.ncbi.nlm.nih.gov/34275798/
https://pubmed.ncbi.nlm.nih.gov/23612412/
https://pubmed.ncbi.nlm.nih.gov/23612412/
https://pubmed.ncbi.nlm.nih.gov/24998514/
https://pubmed.ncbi.nlm.nih.gov/24998514/
https://www.mdpi.com/1422-0067/26/7/3205
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Review paper The role of endothelin in stroke: Experimental data and underlying
pathophysiology [termedia.pl]

20. tandfonline.com [tandfonline.com]

21. Endothelin-1 levels in plasma and cerebrospinal fluid of patients with cerebral
vasospasm after aneurysmal subarachnoid hemorrhage - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. arborassays.com [arborassays.com]

23. academic.oup.com [academic.oup.com]

24. academic.oup.com [academic.oup.com]

25. Endothelin-1 (ET-1) Promotes a Proinflammatory Microglia Phenotype in Diabetic
Conditions - PMC [pmc.ncbi.nlm.nih.gov]

26. Endothelin-1 induced Stroke & Brain Ischemia Modeling & Pharmacodynamics Service -
Creative Biolabs [creative-biolabs.com]

27. Neuroprotection afforded by antagonists of endothelin-1 receptors in experimental stroke
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Endothelin-1: A Pivotal Mediator in the Pathogenesis of
Neuroinflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612365#endothelin-1-and-its-role-in-
neuroinflammatory-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.termedia.pl/Review-paper-The-role-of-endothelin-in-stroke-Experimental-data-and-underlying-pathophysiology,19,6742,1,1.html
https://www.termedia.pl/Review-paper-The-role-of-endothelin-in-stroke-Experimental-data-and-underlying-pathophysiology,19,6742,1,1.html
https://www.tandfonline.com/doi/full/10.1080/2314808X.2022.2082698
https://pubmed.ncbi.nlm.nih.gov/15967223/
https://pubmed.ncbi.nlm.nih.gov/15967223/
https://pubmed.ncbi.nlm.nih.gov/15967223/
https://www.arborassays.com/product/endothelin-1-et-1-elisa-kit/
https://academic.oup.com/ajh/article-pdf/16/7/515/465703/16_7_515.pdf
https://academic.oup.com/ajh/article/16/7/515/189089
https://pmc.ncbi.nlm.nih.gov/articles/PMC7483816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7483816/
https://www.creative-biolabs.com/drug-discovery/therapeutics/endothelin-1-stroke-brain-ischemia-modeling-pharmacodynamic-service.htm
https://www.creative-biolabs.com/drug-discovery/therapeutics/endothelin-1-stroke-brain-ischemia-modeling-pharmacodynamic-service.htm
https://pubmed.ncbi.nlm.nih.gov/22975409/
https://pubmed.ncbi.nlm.nih.gov/22975409/
https://www.benchchem.com/product/b612365#endothelin-1-and-its-role-in-neuroinflammatory-diseases
https://www.benchchem.com/product/b612365#endothelin-1-and-its-role-in-neuroinflammatory-diseases
https://www.benchchem.com/product/b612365#endothelin-1-and-its-role-in-neuroinflammatory-diseases
https://www.benchchem.com/product/b612365#endothelin-1-and-its-role-in-neuroinflammatory-diseases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612365?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

